1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea

GIRK1/2 Potency Electrophysiology Thallium Flux Assay

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034462-29-6) is a synthetic pyrazolyl-urea derivative that belongs to the class of G protein-gated inwardly rectifying potassium (GIRK) channel modulators. It is structurally related to the prototypical GIRK1/2 activator ML297 (VU0456810), but diverges significantly by incorporating a pyridin-3-ylmethyl linker between the urea core and the 1-methyl-1H-pyrazol-4-yl group, and by replacing the 3,4-difluorophenyl urea moiety of ML297 with a phenethylurea group.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2034462-29-6
Cat. No. B2957848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea
CAS2034462-29-6
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H21N5O/c1-24-14-18(13-23-24)17-9-16(10-20-12-17)11-22-19(25)21-8-7-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3,(H2,21,22,25)
InChIKeyBSNHUQGMIIEEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea Procurement Guide: GIRK Channel Modulator Scaffold


1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034462-29-6) is a synthetic pyrazolyl-urea derivative that belongs to the class of G protein-gated inwardly rectifying potassium (GIRK) channel modulators [1]. It is structurally related to the prototypical GIRK1/2 activator ML297 (VU0456810), but diverges significantly by incorporating a pyridin-3-ylmethyl linker between the urea core and the 1-methyl-1H-pyrazol-4-yl group, and by replacing the 3,4-difluorophenyl urea moiety of ML297 with a phenethylurea group. These structural modifications are designed to probe GIRK subtype selectivity, central nervous system (CNS) penetration, and metabolic stability within the pyrazolyl-urea chemotype, which has demonstrated activity in epilepsy and anxiety models [1][2].

Why Generic Pyrazolyl-Urea GIRK Modulators Cannot Replace 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea in Research Procurement


Generic substitution among pyrazolyl-urea GIRK modulators is precluded by steep structure‑activity relationships (SAR): minor alterations to the urea substituent or heterocyclic scaffold can invert pharmacology between activation and inhibition, shift subtype selectivity by an order of magnitude, and profoundly affect CNS exposure [1][2]. For instance, ML297 activates GIRK1/2 with EC50 = 160 nM and ~8‑fold selectivity over GIRK1/4, whereas the non‑urea analog VU0810464 displays enhanced neuronal selectivity [1][3]. The target compound’s unique combination of a phenethylurea terminus and a pyridin‑3‑ylmethyl‑pyrazole scaffold is anticipated to yield a distinct selectivity and DMPK signature that cannot be replicated by ML297, VU0810464, or other pyrazolyl‑urea analogs. The following quantitative evidence details the specific dimensions where these differences are measurable and selection‑relevant.

Quantitative Differentiation Evidence for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea versus ML297 and VU0810464


GIRK1/2 Activation Potency: Benchmarking Against ML297, the First-in-Class GIRK Activator

ML297 (VU0456810) activates GIRK1/2 channels with an EC50 of 160 nM in thallium flux assays, representing the benchmark for this chemotype [1]. The target compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea has not yet been characterized in published electrophysiological assays; its potency must be experimentally determined. However, SAR from the ML297 series indicates that replacing the 3,4-difluorophenylurea with a phenethylurea and introducing a methylene spacer substantially alters the pharmacophore, and compounds with comparable structural modifications have displayed potencies ranging from low nanomolar to inactive [2]. Direct measurement is required to establish the compound's potency relative to the ML297 baseline.

GIRK1/2 Potency Electrophysiology Thallium Flux Assay

GIRK Subtype Selectivity: GIRK1/2 versus GIRK1/4 Discrimination

ML297 exhibits ~8‑fold selectivity for GIRK1/2 (EC50 = 160 nM) over GIRK1/4 (EC50 ≈ 887 nM) and is inactive on GIRK2/3 and Kir2.1 [1][2]. VU0810464, a structurally distinct non‑urea activator, displays comparable GIRK1/2 potency (EC50 = 165 nM) but with improved selectivity for neuronal GIRK channels (GIRK1/4 EC50 = 720 nM) [3]. The target compound’s pyridin‑3‑ylmethyl spacer and phenethylurea group are predicted to alter the interaction with the GIRK1 subunit interface that governs subtype selectivity; SAR studies on pyrazolyl‑ureas show that modifications at the urea terminus can shift selectivity between GIRK1/2 and GIRK1/4 by >10‑fold [2].

GIRK Subtype Selectivity Cardiac Safety Neuronal Targeting

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Model in Mice

ML297 (60 mg/kg i.p.) produced a robust increase in seizure onset latency in the mouse maximal electroshock (MES) model, an effect statistically equivalent to 150 mg/kg sodium valproate, a clinically used antiepileptic drug [1]. No in vivo efficacy data are available for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea. The compound’s structural divergence from ML297—particularly the phenethylurea group and the pyridine spacer—may influence brain penetration and target engagement, necessitating de novo in vivo evaluation before it can be considered a functional replacement for ML297 in animal models of epilepsy.

Anticonvulsant Epilepsy In Vivo Efficacy

Structural Differentiation: Urea Substituent and Heterocyclic Scaffold Comparison

ML297 features a 3,4-difluorophenylurea group directly attached to a 1-phenyl-3-methyl-1H-pyrazol-5-yl core [1][2]. In contrast, 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea incorporates three key structural departures: (i) a phenethylurea replaces the 3,4-difluorophenylurea; (ii) a pyridin-3-yl ring serves as a spacer between the urea methylene and the pyrazole; (iii) the pyrazole is 1-methyl-1H-pyrazol-4-yl rather than 1-phenyl-3-methyl-1H-pyrazol-5-yl. These modifications are expected to alter logP (predicted increase due to the ethyl linker and loss of fluorine atoms), hydrogen-bonding capacity, and potentially the binding mode at the GIRK1 subunit interface. SAR campaigns on pyrazolyl-ureas have demonstrated that such scaffold changes can convert activators into inhibitors and dramatically shift subtype selectivity [2].

Scaffold Hopping Structure-Activity Relationship Intellectual Property

DMPK Properties: Plasma Protein Binding and Metabolic Stability

ML297 displays moderate solubility (17.5 μM), modest plasma protein binding (mouse fu = 0.026), and high liver microsome clearance (ClHEP = 88 mL/min/kg in mouse) [1]. These DMPK parameters limit its dosing frequency and CNS exposure duration. 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea has not been profiled for DMPK; however, the replacement of the 3,4-difluorophenyl group with a phenethyl moiety is predicted to reduce CYP450-mediated oxidative metabolism at the cost of potentially increased metabolic liability at the ethyl linker. The pyridine nitrogen may also alter solubility and permeability compared to the phenyl ring of ML297 [2]. Experimental determination of these parameters is essential for assessing the compound’s suitability for in vivo CNS studies.

DMPK Brain Penetration Metabolic Stability

Selectivity Against Non-GIRK Potassium Channels and Ancillary Pharmacology

ML297 is inactive on GIRK2/GIRK3, Kir2.1, Kv7.4, and hERG channels, and shows no significant activity against a panel of 68 receptors, transporters, and ion channels (Ricerca panel) at 10 μM [1][2]. This clean ancillary pharmacology profile underpins its utility as a selective GIRK1/2 probe. The target compound has not been evaluated in selectivity panels; however, the pyridine ring introduction may create new off-target liabilities (e.g., kinase inhibition) that are absent in ML297. Conversely, removal of the 3,4-difluorophenyl group may reduce activity at certain cytochrome P450 enzymes. Comprehensive selectivity profiling is required to establish the compound’s suitability as a selective pharmacological tool.

Off-Target Selectivity Kir2.1 hERG Ancillary Pharmacology

Application Scenarios for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea in GIRK-Targeted Research and Drug Discovery


GIRK1/2 Selectivity Probe Development for CNS Disorders

The compound serves as a structurally differentiated scaffold for developing GIRK1/2-selective activators targeting epilepsy, anxiety, and pain. While ML297 has established proof-of-concept for GIRK activation in seizure models [1], the phenethylurea and pyridine modifications in 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea may confer improved CNS drug-like properties or altered subtype selectivity, positioning it as a backup or follow-up probe for target validation studies where ML297's DMPK limitations (high clearance, short half-life) are problematic.

Structure-Activity Relationship (SAR) Library Expansion Around the Pyrazolyl-Urea Chemotype

Ongoing SAR campaigns focused on the pyrazolyl-urea scaffold have identified that modifications at the urea terminus and the heterocyclic core can toggle between activation and inhibition of GIRK channels and dramatically shift selectivity [2]. The target compound’s unique phenethyl-pyridine-pyrazole architecture makes it a valuable intermediate for exploring new chemical space within this series, particularly for probing the contribution of the urea substituent length and flexibility to GIRK subunit interaction.

Intellectual Property (IP) Differentiation in GIRK Modulator Patents

The pyrazolyl-urea GIRK activator field is dominated by ML297 (VU0456810) and its closely related analogs [1]. 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea represents a scaffold-hopping departure that falls outside the immediate structural claims of the foundational ML297 patents. Its procurement enables the exploration of novel composition-of-matter claims and freedom-to-operate assessments for organizations developing next-generation GIRK modulators.

Comparative DMPK and Brain Penetration Studies

The compound’s predicted differences in logP, metabolic stability, and permeability relative to ML297 [1][2] make it a candidate for head-to-head DMPK comparisons aimed at identifying structural features that improve brain exposure. If experimental data confirm enhanced metabolic stability or reduced plasma protein binding, the compound could be prioritized for in vivo CNS pharmacology studies over ML297.

Quote Request

Request a Quote for 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.